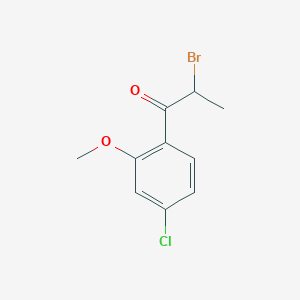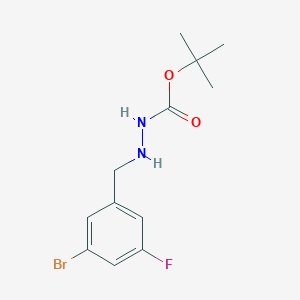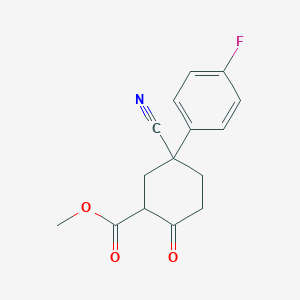![molecular formula C19H18ClN3O4 B8357108 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide CAS No. 800401-77-8](/img/structure/B8357108.png)
5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide typically involves multi-step organic reactions. Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing reagents such as bromopyridine and acyl chlorides under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert it into amines.
Substitution: Halogenation and nitration reactions are common, where reagents like chlorine or nitric acid introduce new functional groups.
Major products from these reactions include halogenated derivatives, nitro compounds, and amines, which can further be used in various chemical syntheses.
Applications De Recherche Scientifique
5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has been extensively studied for its potential in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of FGFRs. By binding to these receptors, it prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where overactive FGFR signaling is a common feature .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolopyridine derivatives, such as:
1h-Pyrrolo[2,3-b]pyridine: Known for its anticancer properties.
1h-Pyrazolo[3,4-b]pyridine: Exhibits anti-inflammatory and antimicrobial activities.
1h-Pyrrolo[3,2-c]pyridine: Used in the development of kinase inhibitors for various diseases.
What sets 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide apart is its unique combination of substituents, which confer specific biological activities and make it a valuable compound for targeted therapeutic applications.
Propriétés
Numéro CAS |
800401-77-8 |
|---|---|
Formule moléculaire |
C19H18ClN3O4 |
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-14-4-2-13(3-5-14)19(26-6-7-27-19)11-22-18(24)15-8-12-9-17(20)21-10-16(12)23-15/h2-5,8-10,23H,6-7,11H2,1H3,(H,22,24) |
Clé InChI |
HLQNNCNKFOBJTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(OCCO2)CNC(=O)C3=CC4=CC(=NC=C4N3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
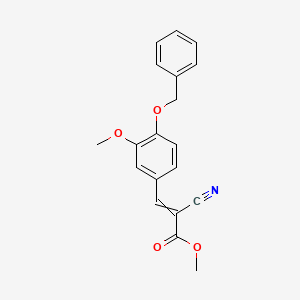
![4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carboxylic acid pyridin-4-ylamide](/img/structure/B8357034.png)
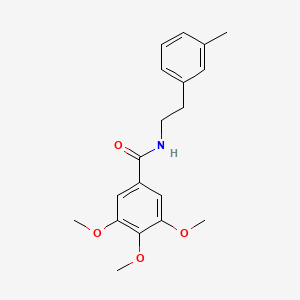
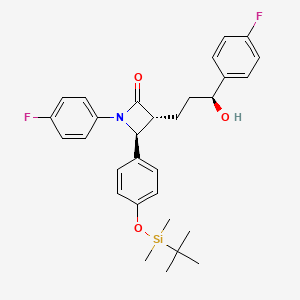
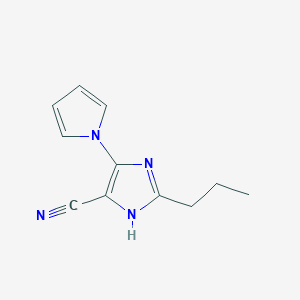
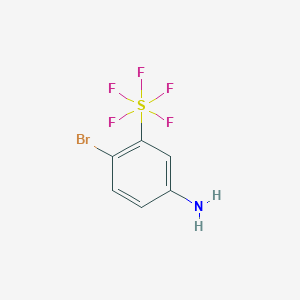

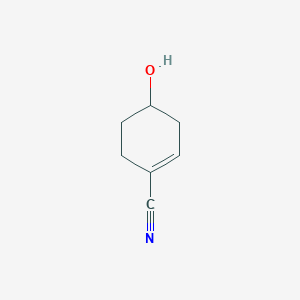
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylic acid](/img/structure/B8357098.png)
![4-Benzylamino-2-chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8357105.png)
![4-(3-Chloropropyl)-7-fluoro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8357106.png)
